Yadanzioside A

Description

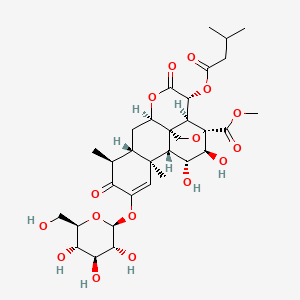

Yadanzioside A is a quassinoid compound isolated from Brucea javanica, a plant traditionally used in Chinese medicine for its anticancer properties. Its molecular formula is C₃₂H₄₄O₁₆, with a molecular weight of 684.68 g/mol and CAS number 95258-15-4 . Structurally, it features a glycosylated quassinoid core with a methyl ester group and hydroxyl substitutions, contributing to its bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJWSSPAMZRIA-TUHDNREHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-15-4 | |

| Record name | Yadanzioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yadanzioside A involves several steps, starting from the extraction of the compound from Brucea javanica seeds. The process includes:

Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography.

Isolation: The purified compound is isolated through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of Yadanzioside A is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Yadanzioside A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in Yadanzioside A can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The glycosidic linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of monosaccharides and aglycone.

Scientific Research Applications

Anti-Cancer Properties

Yadanzioside A has been studied for its potential anti-cancer effects, particularly in leukemia and lung cancer.

- Leukemia Treatment : In vivo studies have shown that Yadanzioside A possesses antileukemic activity at doses of 10 mg/kg in mouse models of P388 lymphocytic leukemia . This suggests a promising avenue for further research into its efficacy in human leukemias.

- Lung Cancer Mechanisms : Recent studies have utilized network pharmacology to identify the mechanisms through which Yadanzioside A and other compounds from Brucea javanica exert their anticancer effects. The research indicated that Yadanzioside A may inhibit the proliferation of cancer cells by interacting with key signaling pathways, including the P53/MAPK1 pathway .

Other Pharmacological Effects

Beyond its anticancer properties, Yadanzioside A has shown potential in other therapeutic areas:

- Anti-Inflammatory Effects : The compound has been linked to anti-inflammatory activity, which may enhance its utility in treating conditions characterized by chronic inflammation .

- Antimalarial Activity : Traditional uses of Brucea javanica include treatment for malaria, supported by studies demonstrating the efficacy of its extracts against malaria parasites .

Summary Table of Pharmacological Effects

Case Studies

- Case Study 1: Lung Cancer Treatment

- Case Study 2: Leukemia Management

Conclusion and Future Directions

Yadanzioside A exhibits significant potential across various therapeutic applications, particularly in oncology. Continued research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings. Future studies should focus on:

- Conducting more extensive clinical trials to validate findings.

- Exploring combination therapies that include Yadanzioside A for enhanced efficacy.

- Investigating the molecular mechanisms underlying its diverse pharmacological effects.

Mechanism of Action

Yadanzioside A exerts its effects through multiple mechanisms:

Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways.

Antiviral Activity: Inhibits viral replication by interfering with viral RNA synthesis.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Pharmacological Activities :

- Anti-tumor : Exhibits cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 32.9 ± 0.89 μmol/L) .

- Anti-inflammatory : Inhibits RAW267.4 and MH-S macrophage activation (IC₅₀ = 87.8 ± 1.08 μmol/L and 75.3 ± 0.03 μmol/L, respectively) .

- Anti-complement : Demonstrates activity in complement system inhibition, relevant for autoimmune disease management .

Structural and Physicochemical Differences

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Solubility (25°C) |

|---|---|---|---|---|

| Yadanzioside A | C₃₂H₄₄O₁₆ | 684.68 | Glycosylation at C-2, methyl ester at C-21 | 0.064 g/L |

| Yadanzioside P | C₃₄H₄₆O₁₇ | 726.73 | Additional hydroxyl groups at C-15 | Not reported |

| Yadanzioside L | C₃₄H₄₆O₁₇ | 726.73 | Extended glycosylation chain | Not reported |

| Bruceantin | C₂₈H₃₄O₁₁ | 546.56 | Non-glycosylated, epoxide at C-13 | Low aqueous |

Key Observations :

- Glycosylation in Yadanzioside A enhances solubility compared to non-glycosylated quassinoids like Bruceantin .

- Yadanziosides P and L have higher molecular weights due to additional hydroxyl or glycosyl groups, influencing receptor binding .

Anti-Leukemic Activity

| Compound | Target Receptor | Binding Energy (kcal/mol) | In Vivo Efficacy (ILS%*) |

|---|---|---|---|

| Yadanzioside A | Not reported | N/A | 2.0–9.2% (10 mg/kg) |

| Yadanzioside P | FLT3 | -9.4 | Not reported |

| Bruceantin | FLT3 | -8.8 | 47.2% (4 mg/kg/day) |

| Gilteritinib (Drug) | FLT3 | -9.1 | Approved for AML |

*ILS%: Increase in lifespan of leukemia-induced mice.

- Yadanzioside P outperforms the FDA-approved drug gilteritinib in FLT3 binding affinity (-9.4 vs.

- Bruceantin and Yadanzioside O show higher in vivo efficacy (ILS% up to 47.2%) compared to Yadanzioside A .

Antiviral Activity

| Compound | Target (TMV**) | IC₅₀ (μM) |

|---|---|---|

| Yadanzioside A | Not tested | N/A |

| Yadanzioside I | Tobacco Mosaic Virus | 3.42 |

| Yadanzioside L | Tobacco Mosaic Virus | 5.66 |

| Ningnanmycin (Control) | Tobacco Mosaic Virus | 117.3 |

**TMV: Tobacco Mosaic Virus.

- Yadanziosides I and L exhibit potent antiviral activity, surpassing the control drug Ningnanmycin by >20-fold .

Mechanism of Action

- Yadanzioside A : Acts via PI3K/Akt pathway inhibition and c-MYC downregulation, inducing apoptosis in cancer cells .

- Yadanzioside P : Targets FLT3 receptors, blocking leukemia cell proliferation through hydrophobic and hydrogen bond interactions .

- Bruceantin : Inhibits protein synthesis via peptidyltransferase interaction, effective in advanced tumors .

ADMET and Drug-Likeness

| Compound | Lipinski Rule Compliance | Predicted Toxicity |

|---|---|---|

| Yadanzioside A | Yes (MW < 500) | Low hepatotoxicity |

| Yadanzioside P | No (MW > 500) | Moderate |

| Bruceantin | Yes | High (clinical trial failure) |

Biological Activity

Yadanzioside A, a quassinoid glycoside derived from Brucea javanica, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity of Yadanzioside A, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

Yadanzioside A is characterized by its unique quassinoid structure, which contributes to its biological efficacy. The compound's molecular formula and structure are essential for understanding its interactions at the cellular level.

Molecular Structure:

- Chemical Formula: C₁₈H₂₃O₉

- Molecular Weight: 389.36 g/mol

Anticancer Effects

Yadanzioside A has demonstrated significant anticancer properties in various studies. Research indicates that it can inhibit the proliferation of cancer cells, particularly in hematological malignancies.

Case Study: Antileukemic Activity

- In vivo studies on mouse P388 lymphocytic leukemia showed that Yadanzioside A exhibited antileukemic activity at a dosage of 10 mg/kg. The compound not only inhibited tumor growth but also induced apoptosis in cancer cells .

Mechanism of Action:

- Yadanzioside A appears to exert its anticancer effects through multiple pathways, including the modulation of signaling pathways such as MAPK and P53. Studies have shown that it can enhance the expression of P53 while inhibiting the phosphorylation of MAPK1, leading to reduced cancer cell viability .

Antimicrobial Activity

In addition to its anticancer properties, Yadanzioside A has been studied for its potential antimicrobial effects. An in silico study indicated that compounds from Brucea javanica, including Yadanziosides, can inhibit the InhA enzyme, which is crucial for bacterial cell wall synthesis. This suggests a potential role in combating tuberculosis .

Table 1: Biological Activity of Yadanzioside A

Pharmacological Insights

The pharmacological profile of Yadanzioside A suggests a multifaceted approach to cancer treatment and infectious diseases. Its ability to modulate immune responses and inflammatory pathways positions it as a promising candidate for further drug development.

Key Findings:

- Immune Modulation: Yadanzioside A enhances immune responses, which may aid in cancer therapy by promoting tumor immunity.

- Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects that could be beneficial in treating conditions associated with chronic inflammation.

Q & A

Q. Steps for Contradiction Resolution :

Methodological Audit : Compare solvent systems, animal models, or detection limits across studies .

Variable Isolation : Test hypotheses in controlled subsystems (e.g., liver microsome assays to isolate metabolism effects).

Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in existing data .

Example : If Study A reports oral bioavailability of 15% and Study B reports 5%, re-evaluate dissolution methods or analytical techniques (e.g., LC-MS vs. UV spectrophotometry) .

(Advanced) What strategies integrate multi-omics data to elucidate Yadanzioside A’s polypharmacology?

- Hypothesis-Driven Workflows :

- Transcriptomics : Identify differentially expressed genes post-treatment (e.g., RNA-seq with FDR correction).

- Proteomics : Validate target engagement via pull-down assays or SILAC labeling.

- Data Triangulation : Cross-reference omics datasets with cheminformatics tools (e.g., molecular docking scores) to prioritize targets .

(Advanced) How can researchers validate the purity and structural identity of novel Yadanzioside A analogs?

- Analytical Hierarchy :

- Primary Validation : HRMS for molecular formula, 1H/13C NMR for structural elucidation.

- Purity Assurance : HPLC-DAD/ELSD (>95% purity threshold).

- Advanced Techniques : X-ray crystallography for absolute configuration .

- Reproducibility : Share spectral data in supplementary files with annotated peaks .

(Advanced) What longitudinal study designs are appropriate for assessing Yadanzioside A’s chronic toxicity?

- Animal Models :

- Cohort Design : Split subjects into low-/high-dose groups with staggered sacrifice points (e.g., 3, 6, 12 months).

- Endpoint Diversity : Monitor histopathology, serum biomarkers, and behavioral outcomes.

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval .

Key Takeaways for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.